molecular formula C19H21N3O10S B15217976 (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate

(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B15217976
M. Wt: 483.5 g/mol
InChI Key: JBTMYFBVZNGJBM-BDXSIMOUSA-N
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Description

The compound (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule featuring a tetrahydrofuran ring substituted with nitroimidazole and tosyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multi-step organic reactions. One common approach includes:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the nitroimidazole group: This step often involves nucleophilic substitution reactions where a nitroimidazole derivative is introduced to the tetrahydrofuran ring.

    Tosyloxy group addition: This is typically done using tosyl chloride in the presence of a base like pyridine.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: undergoes several types of chemical reactions:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The tosyloxy group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting hypoxic tumor cells due to the nitroimidazole moiety.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Used in studies involving DNA interaction and repair mechanisms.

Mechanism of Action

The mechanism of action for (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate involves:

    Molecular Targets: The nitroimidazole group targets hypoxic cells, making it useful in cancer therapy.

    Pathways Involved: The compound undergoes bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components.

Comparison with Similar Compounds

(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: can be compared with other nitroimidazole derivatives such as:

    Metronidazole: Widely used as an antibiotic and antiprotozoal medication.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Ornidazole: Another nitroimidazole with applications in treating infections.

The uniqueness of This compound lies in its specific structural features, which may offer distinct reactivity and biological activity compared to other nitroimidazole derivatives.

Properties

Molecular Formula

C19H21N3O10S

Molecular Weight

483.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-4-acetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]-5-(2-nitroimidazol-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C19H21N3O10S/c1-11-4-6-14(7-5-11)33(27,28)29-10-15-16(30-12(2)23)17(31-13(3)24)18(32-15)21-9-8-20-19(21)22(25)26/h4-9,15-18H,10H2,1-3H3/t15-,16-,17+,18+/m1/s1

InChI Key

JBTMYFBVZNGJBM-BDXSIMOUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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